molecular formula C18H17ClN4O3 B2896068 6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide CAS No. 1356681-95-2

6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide

Katalognummer B2896068
CAS-Nummer: 1356681-95-2
Molekulargewicht: 372.81
InChI-Schlüssel: CBUAAIJEPKGHEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as Olaparib and is currently being investigated for its effectiveness in treating cancer.

Wirkmechanismus

Olaparib selectively binds to PARP-1 and PARP-2, preventing their activity and leading to the accumulation of single-strand DNA breaks. This accumulation of DNA damage triggers the activation of cell death pathways, leading to the destruction of cancer cells. This mechanism of action is highly specific to cancer cells and has minimal effects on normal, healthy cells.
Biochemical and Physiological Effects:
Olaparib has been shown to have significant effects on cancer cells, leading to cell death and tumor shrinkage. The compound has also been found to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment. Additionally, Olaparib has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Olaparib is its specificity for cancer cells, which reduces the risk of toxicity in healthy cells. Additionally, Olaparib has been shown to be effective in treating cancers that are resistant to other treatments. However, the high cost of Olaparib and the potential for the development of drug resistance are significant limitations to its use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on Olaparib, including the investigation of its effectiveness in treating other types of cancer, as well as the development of new formulations and delivery methods to improve its efficacy and reduce costs. Additionally, further research is needed to identify biomarkers that can predict the response to Olaparib, allowing for personalized cancer treatment.

Synthesemethoden

The synthesis of Olaparib involves several steps, including the reaction of 6-chloro-3-pyridinecarboxylic acid with N-methylpyrrolidone, followed by the addition of a piperazine ring and a phenylmethyl group. The compound is then purified using various chromatographic techniques to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Olaparib has been extensively studied for its potential use in the treatment of cancer, particularly in patients with BRCA1 or BRCA2 mutations. These mutations are associated with an increased risk of developing breast and ovarian cancers. Olaparib works by inhibiting the activity of poly ADP-ribose polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, Olaparib prevents cancer cells from repairing DNA damage, leading to cell death.

Eigenschaften

IUPAC Name

6-chloro-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c19-15-6-5-14(10-21-15)17(25)22-9-12-1-3-13(4-2-12)18(26)23-8-7-20-16(24)11-23/h1-6,10H,7-9,11H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUAAIJEPKGHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.